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Abstract
D-Propargylglycine (D-Pra), a non-proteinogenic amino acid, has emerged as a valuable tool

in biochemical research and drug discovery. Its unique terminal alkyne functionality makes it a

versatile building block for peptide synthesis and a potent inhibitor of key enzymes, most

notably cystathionine γ-lyase (CSE). This technical guide provides a comprehensive overview

of the synthesis, discovery, and applications of D-Propargylglycine, with a focus on detailed

experimental protocols, quantitative data, and the elucidation of its mechanism of action.

Introduction
D-Propargylglycine, chemically known as (R)-2-amino-4-pentynoic acid, is a chiral amino acid

analog distinguished by a propargyl group (a three-carbon chain with a terminal alkyne). This

feature imparts unique chemical reactivity, allowing for its use in bioorthogonal chemistry,

particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".

Historically, the racemic form, DL-propargylglycine, was identified as a potent irreversible

inhibitor of cystathionine γ-lyase, a crucial enzyme in the biosynthesis of cysteine and the

production of hydrogen sulfide (H₂S), a gaseous signaling molecule.[1] This inhibitory action

has made D-propargylglycine an invaluable probe for studying the physiological and

pathological roles of H₂S in various systems, including the cardiovascular and nervous

systems.[2]
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Physicochemical Properties
A thorough understanding of the physicochemical properties of D-Propargylglycine is

essential for its application in research and development.

Property Value Reference

Molecular Formula C₅H₇NO₂ [3]

Molecular Weight 113.11 g/mol [3]

CAS Number 23235-03-2 [3]

Appearance White to off-white solid powder [4]

Melting Point Not reported

Boiling Point
272.1 ± 35.0 °C at 760 mmHg

(Predicted)

Solubility Slightly soluble in water

Topological Polar Surface Area 67.8 Å² [3]

Hydrogen Bond Donor Count 1 [3]

Hydrogen Bond Acceptor

Count
2 [3]

Rotatable Bond Count 1 [3]

Synthesis of D-Propargylglycine
The synthesis of enantiomerically pure D-Propargylglycine can be achieved through both

chemical and enzymatic methods. Asymmetric synthesis is crucial to obtain the desired

stereoisomer for specific biological applications.

Asymmetric Chemical Synthesis
A common strategy for the asymmetric synthesis of D-propargylglycine involves the use of

chiral auxiliaries. One such approach utilizes Ellman's chiral sulfinamide to generate

diastereomerically pure N-sulfinyl propargylamines as key intermediates.[5]
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Experimental Protocol: Asymmetric Synthesis of N-Sulfinyl Propargylamine Precursor

This protocol is adapted from the synthesis of related N-sulfinyl propargylamines and provides

a general framework.

Formation of the N-sulfinylimine:

To a solution of the desired aldehyde (1.0 eq) in an appropriate solvent such as

dichloromethane (DCM), add Ellman's chiral sulfinamide ((R)- or (S)-tert-

butanesulfinamide, 1.0 eq).

Add a dehydrating agent, such as copper(II) sulfate (CuSO₄, 2.0 eq).

Stir the reaction mixture at room temperature for 12-24 hours until the formation of the N-

sulfinylimine is complete, as monitored by thin-layer chromatography (TLC).

Filter the reaction mixture and concentrate the filtrate under reduced pressure to yield the

crude N-sulfinylimine, which can be used in the next step without further purification.

Diastereoselective Alkynylation:

Dissolve the crude N-sulfinylimine in an anhydrous solvent like tetrahydrofuran (THF) and

cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

In a separate flask, prepare a solution of lithium (trimethylsilyl)acetylide by adding n-

butyllithium to a solution of (trimethylsilyl)acetylene in THF at -78 °C.

Slowly add the lithium (trimethylsilyl)acetylide solution to the N-sulfinylimine solution.

Allow the reaction to stir at -78 °C for several hours, monitoring the progress by TLC.

Quench the reaction by adding a saturated aqueous solution of ammonium chloride

(NH₄Cl).

Warm the mixture to room temperature and extract the product with an organic solvent

(e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure.

The resulting diastereomerically pure N-sulfinyl propargylamine can be purified by column

chromatography.

Deprotection:

Cleavage of the sulfinyl group and the trimethylsilyl group, followed by oxidation of the

corresponding amine to the carboxylic acid, would yield D-propargylglycine. The specific

conditions for these final steps would require further optimization.

Step Key Reagents Typical Conditions
Diastereomeric
Ratio

Imine Formation
Aldehyde, Ellman's

sulfinamide, CuSO₄
DCM, rt, 12-24 h N/A

Alkynylation
N-sulfinylimine, Li-

TMS-acetylide

THF, -78 °C, several

hours
>9:1

Enzymatic Synthesis
Enzymatic kinetic resolution offers a highly selective method for obtaining enantiopure D-
propargylglycine from its racemic mixture. Phenylalanine ammonia-lyase (PAL) has been

shown to catalyze the enantioselective deamination of L-propargylglycine, leaving the D-

enantiomer unreacted.[6]

Experimental Protocol: Enzymatic Kinetic Resolution of DL-Propargylglycine

Enzyme Immobilization:

Immobilize Phenylalanine ammonia-lyase (PAL) from Petroselinum crispum (PcPAL) on a

solid support, such as magnetic nanoparticles, to facilitate enzyme recovery and reuse.[6]

Enzymatic Reaction:
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Prepare a solution of DL-propargylglycine in a suitable buffer (e.g., 0.1 M TRIS buffer, pH

8.8).

Add the immobilized PcPAL to the substrate solution.

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle

agitation.[6]

Monitor the progress of the reaction by following the disappearance of the L-enantiomer or

the formation of the deaminated product, (E)-pent-2-en-4-ynoate, which can be detected

by UV-Vis spectroscopy at 242 nm.[6]

Separation and Purification:

Once the reaction has reached the desired conversion (ideally 50%), remove the

immobilized enzyme using a magnet.

The remaining solution contains D-propargylglycine and the product of the L-

enantiomer's deamination.

Separate D-propargylglycine from the reaction mixture using techniques such as ion-

exchange chromatography or crystallization.

Characterize the final product for enantiomeric purity using chiral HPLC or other suitable

analytical methods.

Substrate Enzyme Kₘ (mM) kcat (s⁻¹)

L-Propargylglycine PcPAL 16.0 0.37

DL-Propargylglycine PcPAL 32.9 0.34

Kinetic constants for PcPAL at 30 °C, pH 8.8 in TRIS buffer.[6]

Biological Activity and Mechanism of Action
D-Propargylglycine's primary biological role is as an inhibitor of pyridoxal-5'-phosphate (PLP)-

dependent enzymes, with cystathionine γ-lyase (CSE) being a principal target.[7]
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Inhibition of Cystathionine γ-Lyase (CSE)
CSE is a key enzyme in the reverse transsulfuration pathway, responsible for the synthesis of

cysteine from methionine. It also generates hydrogen sulfide (H₂S), a critical signaling

molecule. D-propargylglycine acts as a suicide inhibitor of CSE.[1]

Mechanism of Inhibition:

The mechanism involves the amino group of propargylglycine attacking the internal aldimine

formed between the PLP cofactor and a lysine residue in the enzyme's active site. This forms

an external aldimine. Subsequent deprotonation at the β-position of the alkyne leads to the

formation of a reactive allene intermediate. This allene is then attacked by a nucleophilic

residue in the active site, such as a tyrosine, resulting in the irreversible covalent modification

and inactivation of the enzyme.[1]

CSE-PLP Internal Aldimine External Aldimine IntermediateD-Propargylglycine Transimination Reactive Allene IntermediateDeprotonation Covalently Modified Inactive CSENucleophilic Attack by Active Site Residue

Click to download full resolution via product page

Mechanism of CSE Inhibition by D-Propargylglycine.

Quantitative Inhibition Data:

While D,L-propargylglycine is a widely used CSE inhibitor, it also shows activity against other

PLP-dependent enzymes like methionine γ-lyase (MGL) and L-alanine transaminase (ALT).[7]

A recent study identified a potent and selective inhibitor of human CSE with an IC₅₀ of 13 ± 1

µM.[8] For comparison, the IC₅₀ value for DL-Propargyl glycine (PAG) in blocking H₂S

synthesis in rat liver preparations is 55 µM.[9]

Compound Enzyme/System IC₅₀ (µM)

Oxamic hydrazide 1 Human CSE 13 ± 1

DL-Propargylglycine (PAG) Rat Liver H₂S Synthesis 55

Applications in Research
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The ability of D-propargylglycine to inhibit CSE has made it an essential tool for investigating

the roles of H₂S in:

Cardiovascular Physiology: Studying vasodilation, blood pressure regulation, and ischemia-

reperfusion injury.[2]

Neuropharmacology: Elucidating the function of H₂S as a neuromodulator and its

involvement in neurodegenerative diseases.[2]

Inflammation and Cellular Signaling: Investigating the pro- and anti-inflammatory effects of

H₂S.

Applications in Peptide Synthesis
The terminal alkyne of D-propargylglycine serves as a versatile chemical handle for the

modification of peptides using "click chemistry".

Solid-Phase Peptide Synthesis (SPPS)
D-Propargylglycine can be incorporated into peptide sequences using standard solid-phase

peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl)

chemistry.[10]

General Experimental Protocol for SPPS:

Resin Swelling: The synthesis resin (e.g., Rink Amide resin) is swollen in a suitable solvent

like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).[5]

Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is

removed using a solution of piperidine in DMF (typically 20%).

Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid

(including Fmoc-D-propargylglycine-OH) is activated using a coupling reagent such as

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIEA). The

activated amino acid is then added to the resin to form a new peptide bond.
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Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-

products.

Repeat: The deprotection, coupling, and washing steps are repeated for each subsequent

amino acid in the desired sequence.

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved

from the resin, and the side-chain protecting groups are removed simultaneously using a

cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.[5]

Purification: The crude peptide is purified using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Characterization: The final peptide is characterized by mass spectrometry and analytical

HPLC to confirm its identity and purity.
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SPPS Cycle

Swollen Resin Fmoc Deprotection (Piperidine/DMF)

Amino Acid Coupling (Fmoc-AA-OH, HATU, DIEA)

Washing (DMF)

Next Amino Acid

Final Cleavage and Deprotection (TFA Cocktail)

Final Amino Acid

Start with Resin

Purification (RP-HPLC)

Characterization (MS, HPLC)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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